molecular formula C14H19NO6 B14861657 N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

Cat. No.: B14861657
M. Wt: 297.30 g/mol
InChI Key: ZUJDLWWYFIZERS-PEDHHIEDSA-N
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Description

N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide is a glycoside-derived acetamide with a phenoxy-substituted oxane (pyran) ring. This compound features a stereochemically complex structure, including hydroxyl, hydroxymethyl, and phenoxy groups at positions 2, 3, 4, 5, and 6 of the oxane core.

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

ZUJDLWWYFIZERS-PEDHHIEDSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the phenoxy group through nucleophilic substitution. The final step involves deprotection and acylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups play a crucial role in binding to enzymes or receptors, influencing biochemical processes. The acetamide group may also contribute to its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Their Implications

Compound Name Substituent at Position 2 Key Functional Groups Molecular Weight (g/mol) Biological Relevance Reference
Target Compound Phenoxy 4,5-dihydroxy, hydroxymethyl, acetamide ~323.3 (estimated) Potential lectin antagonism -
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Ethylsulfanyl 4,5-dihydroxy, hydroxymethyl, acetamide 313.36 Unknown (sulfhydryl group may enhance stability)
N-((2R,3R,4R,5S,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide Benzyloxy 4,5-dihydroxy, hydroxymethyl, acetamide ~337.3 (estimated) Synthetic intermediate for NOD2 ligands
Compound 35 (Biphenyl derivative) Biphenyl-methoxy 3-acetamido, 4,5-dihydroxy, hydroxymethyl 520.2 UPEC FmlH lectin antagonism (IC50: 3 µM)

Key Observations :

  • Phenoxy vs. Benzyloxy/Ethylsulfanyl: The phenoxy group in the target compound may confer π-π stacking interactions in protein binding, whereas benzyloxy or ethylsulfanyl groups enhance lipophilicity or metabolic stability .
  • Biphenyl Derivatives: Substitution with biphenyl (e.g., Compound 35) significantly increases molecular weight and enhances lectin-binding specificity, achieving nanomolar-range activity against uropathogenic E. coli .

Key Observations :

  • Triazole Analogs : Lower yields (54%) due to solid-phase purification challenges .
  • Biphenyl Derivatives : High yields (82–91%) via optimized coupling methods, suggesting scalability for therapeutic development .

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